molecular formula C16H18N4O4S2 B2684828 N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173484-85-9

N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2684828
CAS No.: 1173484-85-9
M. Wt: 394.46
InChI Key: DSEIHVITGNAFNB-MSUUIHNZSA-N
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Description

N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
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Biological Activity

N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is a benzothiazole derivative with a pyrazole moiety, which are known for diverse biological activities. Its molecular formula is C19H20N2O4S3C_{19}H_{20}N_{2}O_{4}S_{3}, and it has a molecular weight of 436.56 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . For instance, derivatives bearing similar structures have shown efficacy in inducing apoptosis in cancer cells through the activation of procaspase-3 to caspase-3. This mechanism was evident in studies involving cell lines such as U937 and MCF-7, where compounds demonstrated significant selectivity and potency against cancer cells.

Table 1: Anticancer Activity of Similar Benzothiazole Derivatives

CompoundIC50 (μM)Mechanism of Action
8j5.2Procaspase-3 activation
8k6.6Procaspase-3 activation
PAC-10.01Positive control for caspase activation

The above data suggests that structural elements such as the benzothiazole core and specific substituents are crucial for the observed anticancer activity.

The proposed mechanism involves the compound's ability to activate procaspase-3, leading to increased levels of active caspase-3, which is essential for apoptosis in cancer cells. The activation pathway is critical as it indicates that compounds like this compound could serve as effective agents in cancer treatment by promoting programmed cell death.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Studies have shown that modifications to the benzothiazole and pyrazole moieties can significantly impact their potency and selectivity against cancer cell lines.

Key SAR Findings:

  • Benzothiazole Core : Essential for anticancer activity; modifications can enhance selectivity.
  • Substituents : The presence of electron-withdrawing groups increases activity by enhancing binding affinity to target proteins involved in apoptosis.
  • Pyrazole Moiety : Variations can lead to changes in pharmacokinetic properties and overall efficacy.

Case Studies

Several case studies have been conducted on related compounds that showcase their potential in clinical settings:

  • Study on Compound 8k :
    • Objective : Evaluate anticancer efficacy.
    • Results : Showed high selectivity with an IC50 value of 6.6 μM against U937 cells.
    • : Induced apoptosis via procaspase-3 activation.
  • Study on Pyrazole Derivatives :
    • Objective : Assess anti-inflammatory and anticancer properties.
    • Results : Compounds exhibited significant inhibition of cancer cell growth while also demonstrating anti-inflammatory effects.
    • : Highlighted the dual therapeutic potential of pyrazole derivatives.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-19-7-6-12(18-19)15(21)17-16-20(8-9-24-2)13-5-4-11(26(3,22)23)10-14(13)25-16/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEIHVITGNAFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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